![molecular formula C12H5Cl5 B1359803 2,3,4,4',6-Pentachlorobiphenyl CAS No. 74472-38-1](/img/structure/B1359803.png)
2,3,4,4',6-Pentachlorobiphenyl
Overview
Description
2,3,4,4’,6-Pentachlorobiphenyl is a type of polychlorinated biphenyl (PCB) congener . It is an environmental contaminant that is resistant to environmental degradation through photolytic, biological, or chemical processes . The molecular formula of this compound is C12H5Cl5 .
Molecular Structure Analysis
The molecular structure of 2,3,4,4’,6-Pentachlorobiphenyl consists of two benzene rings with five chlorine atoms attached at the 2, 3, 4, 4’, and 6 positions . Further structural analysis would require more specific information or computational modeling .Scientific Research Applications
Here is a comprehensive analysis of the scientific research applications of “2,3,4,4’,6-Pentachlorobiphenyl”, focusing on unique applications:
Cardiovascular Research
Researchers have explored the redox status of zebrafish embryos exposed to PCB126 (a congener of 2,3,4,4’,6-Pentachlorobiphenyl), analyzing gene expression of several antioxidant genes through quantitative RT-PCR to determine the effects on cardiovascular development .
Reproductive Toxicology
Studies have investigated the toxicity of chronic exposure to 2,3’,4,4’,5-Pentachlorobiphenyl on embryo implantation and endometrial receptivity. This research is crucial in understanding the impact of PCBs on human reproductive development .
Cell Viability Assays
In cellular studies, 2,3’,4,4’,5-Pentachlorobiphenyl has been used to understand molecular mechanisms. For instance, its impact on cell viability has been assessed using CCK8 assays, where the compound’s reduction by mitochondrial dehydrogenase is measured .
Environmental Analysis
The compound has been utilized in developing customized stationary phases for solid-phase extraction to analyze persistent organic pollutants like polycyclic aromatic hydrocarbons and polychlorinated biphenyls .
Endocrine Disruption Studies
Research has also focused on the effects of 2,3’,4,4’5-pentachlorobiphenyl exposure on endocrine systems. The compound’s accumulation in adipose tissue, serum, milk in mammals, and its enrichment in follicular fluid highlight its strong toxicity and relevance in endocrine disruption studies .
Safety and Hazards
Exposure to 2,3,4,4’,6-Pentachlorobiphenyl can be harmful. It can cause skin and eye irritation, and it can be harmful if swallowed, inhaled, or absorbed through the skin . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and ensure appropriate exhaust ventilation at places where dust is formed .
Mechanism of Action
Target of Action
2,3,4,4’,6-Pentachlorobiphenyl, a type of polychlorinated biphenyl (PCB), primarily targets the Estrogen receptor . The estrogen receptor plays a crucial role in gene expression and affects cellular proliferation and differentiation in target tissues . It also regulates the circadian clock by inhibiting the basal and circadian expression of the core circadian component PER1 .
Mode of Action
The compound interacts with its targets by binding to the estrogen receptor, thereby affecting its normal function . This interaction leads to changes in gene expression and cellular proliferation and differentiation . It also inhibits the expression of the core circadian component PER1, thereby regulating the circadian clock .
Biochemical Pathways
It is known that the compound can activate the ahr/cyp1a1 pathway . This pathway plays a crucial role in the metabolism of xenobiotics, and its activation can lead to various physiological and toxicological effects .
Pharmacokinetics
Like other pcbs, it is known to bioaccumulate due to its lipophilic nature . This means that the compound can accumulate in the body over time, potentially leading to harmful health effects .
Result of Action
The molecular and cellular effects of 2,3,4,4’,6-Pentachlorobiphenyl’s action are diverse. It has been shown to cause harmful health effects, including liver, stomach, and kidney damage, jaundice, edema, anemia, changes in the immune system, behavioral alterations, and impaired reproduction . In addition, it can induce mitochondria-dependent apoptosis in mouse germ cells .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2,3,4,4’,6-Pentachlorobiphenyl. As an environmental organic pollutant, it can be widely detected in the environmental ecosystem . Its stability and persistence in the environment contribute to its bioaccumulation and biomagnification, leading to widespread exposure and potential health effects .
properties
IUPAC Name |
1,2,3,5-tetrachloro-4-(4-chlorophenyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5Cl5/c13-7-3-1-6(2-4-7)10-8(14)5-9(15)11(16)12(10)17/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOVARPVVZDOPGQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C(=C(C=C2Cl)Cl)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5Cl5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4074227 | |
Record name | 2,3,4,4',6-Pentachlorobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4074227 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,4,4',6-Pentachlorobiphenyl | |
CAS RN |
74472-38-1 | |
Record name | 2,3,4,4',6-Pentachlorobiphenyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074472381 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3,4,4',6-Pentachlorobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4074227 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3,4,4',6-PENTACHLOROBIPHENYL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EDC4167K8D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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